2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide
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Overview
Description
2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is notable for its potential pharmacological activities, including anti-inflammatory, antibacterial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes or domino reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated positions of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its pharmacological activities are being explored for developing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide involves its interaction with various molecular targets. It is believed to inhibit the activity of certain enzymes and proteins involved in inflammatory and infectious processes . The exact molecular pathways are still under investigation, but it is known to affect the expression and activities of inflammatory mediators such as prostaglandin E₂, inducible nitric oxide synthase, and tumor necrosis factor-α .
Comparison with Similar Compounds
Similar Compounds
2-thioxopyrimidines: These compounds share a similar pyrimidine core with an exocyclic sulfur atom and exhibit comparable biological activities.
Thiophene derivatives: Compounds containing the thiophene ring often display similar pharmacological properties.
Sulfonyl pyrimidines: These compounds have sulfonyl groups attached to the pyrimidine ring and are known for their anti-inflammatory and antibacterial activities.
Uniqueness
2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. Its dual presence of thiophene and sulfonyl groups, along with the pyrimidine core, makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-[(4-methylsulfanylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S4/c1-26-13-6-4-12(5-7-13)9-20-15(23)11-28-18-21-10-14(17(19)22-18)29(24,25)16-3-2-8-27-16/h2-8,10H,9,11H2,1H3,(H,20,23)(H2,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDKVGDWSCZFSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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